molecular formula C11H21N3O5S B5265735 4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid

4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid

Cat. No.: B5265735
M. Wt: 307.37 g/mol
InChI Key: MJRNVOFGDQOZQM-UHFFFAOYSA-N
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Description

4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MPS is a sulfonamide derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory cytokines. In addition, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid in lab experiments include its potent activity against cancer cells, its anti-inflammatory properties, and its neuroprotective effects. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, this compound is not yet widely available, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid. One area of interest is the development of new derivatives of this compound with improved potency and selectivity. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown great promise in the field of medicinal chemistry, and further research is warranted to fully explore its potential applications.

Synthesis Methods

The synthesis of 4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid involves the reaction of 4-methoxypiperidine with piperazine-2-carboxylic acid and sulfonyl chloride. The reaction takes place in the presence of a catalyst, typically triethylamine, and a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)sulfonylpiperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5S/c1-19-9-2-5-13(6-3-9)20(17,18)14-7-4-12-10(8-14)11(15)16/h9-10,12H,2-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRNVOFGDQOZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)N2CCNC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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